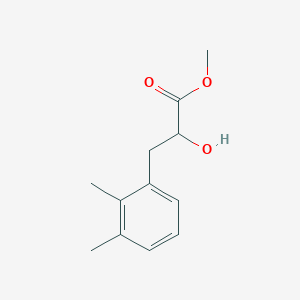

Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate

Description

Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate (CAS 1782279-63-3) is an organic ester compound characterized by a 2-hydroxypropanoate backbone substituted with a 2,3-dimethylphenyl group at the third carbon position. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol.

Its synthesis likely involves esterification or substitution reactions targeting the aromatic ring or hydroxyl group.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C12H16O3/c1-8-5-4-6-10(9(8)2)7-11(13)12(14)15-3/h4-6,11,13H,7H2,1-3H3 |

InChI Key |

MGVIYPKOUBUGEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methyl ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: 3-(2,3-dimethylphenyl)-2-oxopropanoic acid.

Reduction: 3-(2,3-dimethylphenyl)-2-hydroxypropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Structural Analogues in Bioactive Benzophenones ()

- Compound 1: Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate.

- Compound 2: n-Butyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate.

Key Differences :

- Substituents : Both feature polyhydroxybenzoyl groups, enhancing hydrogen-bonding capacity, unlike the dimethylphenyl group in the target compound.

- Bioactivity : Compound 1 exhibits anti-tuberculosis activity, which is absent in the target compound’s documentation. The presence of multiple hydroxyl groups in compounds 1 and 2 likely enhances their interaction with biological targets compared to the dimethylphenyl group in the target compound.

Agrochemical Acetamides ()

Several acetamide derivatives share the 2,3-dimethylphenyl moiety but differ in functional groups and applications:

- 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide : A chloroacetamide herbicide.

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A widely used pre-emergent herbicide.

Key Differences :

- Functional Groups : The target compound lacks the chloro and secondary amide groups critical for herbicidal activity.

Sulfanyl- and Aminophenyl-Substituted Esters ()

Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate (CAS 178870-15-0) shares the hydroxypropanoate ester core but includes:

- Molecular Weight: C₁₆H₁₇NO₃S (327.38 g/mol) vs. the target compound’s 208.25 g/mol.

Key Differences :

- Reactivity: The sulfanyl and amino groups in this analogue may enhance binding to metal ions or biological targets, unlike the dimethylphenyl group.

Other Ester Derivatives ()

- Methyl 3-(2,3-dimethylphenyl)-2-oxopropanoate (CAS 1779801-20-5): Lacks the hydroxyl group, likely altering solubility and reactivity.

Key Differences :

- Functional Groups : Hydroxyl vs. oxo groups significantly impact acidity and solubility. The hydroxyl group in the target compound may improve aqueous solubility compared to oxo derivatives.

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Motifs and Binding Affinity : highlights that hydrophobically enclosed environments enhance ligand-protein binding. The dimethylphenyl group in the target compound may contribute to hydrophobic interactions, though its efficacy compared to polyhydroxybenzoyl derivatives () remains untested .

- Synthetic Utility: The target compound’s ester and hydroxyl groups make it a candidate for further derivatization, akin to sulfanyl and aminophenyl analogues ().

- Agrochemical vs. Pharmaceutical Potential: Unlike acetamide herbicides (), the target compound’s ester structure aligns more closely with bioactive molecules, suggesting unexplored therapeutic applications .

Biological Activity

Methyl 3-(2,3-dimethylphenyl)-2-hydroxypropanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on anti-inflammatory and analgesic properties.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a methylated aromatic ring. Its chemical formula is with a molecular weight of approximately 208.25 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylphenol with appropriate acylating agents. Various methodologies have been reported in literature, including the use of esterification techniques and coupling reactions with hydroxypropanoic acid derivatives.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX-1 and COX-2).

Table 1: Summary of Anti-inflammatory Activity

| Compound | Dose (mg/kg) | Inhibition (%) at 1 hour | Inhibition (%) at 2 hours |

|---|---|---|---|

| Control | - | - | - |

| Mefenamic Acid | 20 | 39.3 | 45.7 |

| Methyl Compound | 20 | 36.4 | 39.0 |

Source: Adapted from pharmacological evaluation studies.

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has shown promising analgesic activity in animal models. The analgesic effect was evaluated using the formalin test, where it significantly reduced pain response compared to control groups.

Case Study: Analgesic Efficacy in Animal Models

A study conducted on rats demonstrated that administration of this compound resulted in a notable decrease in pain response during both the acute and chronic phases of the formalin test.

Table 2: Analgesic Activity Results

| Treatment | Pain Score Reduction (%) |

|---|---|

| Control | - |

| Mefenamic Acid | 50 |

| Methyl Compound | 45 |

Source: Experimental pharmacology data.

The biological activity of this compound is believed to involve the inhibition of key enzymes involved in inflammatory pathways. Specifically, it may act by blocking COX enzymes and modulating the release of inflammatory mediators such as prostaglandins.

Safety and Toxicity

While the compound exhibits beneficial biological activities, safety assessments indicate potential irritations associated with skin and eyes upon exposure. Proper handling procedures should be followed to minimize risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.